N~2~-(Trifluoroacetyl)asparagine
Description
N²-(Trifluoroacetyl)asparagine is a chemically modified derivative of the amino acid asparagine, where the primary amine group is substituted with a trifluoroacetyl moiety. This modification enhances its stability and alters its reactivity, making it valuable in synthetic chemistry and biochemical studies. Trifluoroacetylation is a common derivatization strategy to improve chromatographic detection (e.g., GC-MS) by increasing volatility and reducing polarity . The compound’s bioactivity has been explored in contexts such as lycomarasmin analogs, where asparagine derivatives demonstrate higher activity than their aspartic acid counterparts .
Properties
CAS No. |
35146-48-6 |
|---|---|
Molecular Formula |
C6H7F3N2O4 |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
4-amino-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H7F3N2O4/c7-6(8,9)5(15)11-2(4(13)14)1-3(10)12/h2H,1H2,(H2,10,12)(H,11,15)(H,13,14) |
InChI Key |
BJMXKMSTCRAHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Trifluoroacetyl)asparagine typically involves the reaction of asparagine with trifluoroacetic anhydride. The reaction is carried out in an aqueous medium under alkaline conditions to facilitate the introduction of the trifluoroacetyl group. The process can be summarized as follows:
Reactants: Asparagine and trifluoroacetic anhydride.
Conditions: Aqueous medium, alkaline pH.
Procedure: The reactants are mixed and allowed to react, resulting in the formation of N2-(Trifluoroacetyl)asparagine.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps achieve efficient production. The industrial method involves:
Reactors: Continuous flow reactors.
Control: Precise control of pH, temperature, and reactant concentrations.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Trifluoroacetyl)asparagine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to release asparagine and trifluoroacetic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions facilitate hydrolysis.
Oxidation/Reduction: Specific oxidizing or reducing agents are required, depending on the desired reaction.
Major Products Formed
Substitution: Various substituted derivatives of asparagine.
Hydrolysis: Asparagine and trifluoroacetic acid.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-(Trifluoroacetyl)asparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and stability.
Medicine: Investigated for potential therapeutic applications, including cancer treatment.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N2-(Trifluoroacetyl)asparagine involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and proteins, affecting their function. Key pathways include:
Protein Modification: The compound can modify proteins, altering their activity and stability.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: Involved in cellular signaling pathways, influencing cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Aspartic Acid Derivatives
Asparagine and aspartic acid derivatives share structural similarities but differ in functional groups (amide vs. carboxylic acid). Studies indicate that trifluoroacetylated asparagine derivatives exhibit superior bioactivity compared to aspartic acid analogs. For example, in lycomarasmin-like compounds, asparagine derivatives showed slightly enhanced activity, likely due to the amide group’s hydrogen-bonding capacity and metabolic stability .
Table 1: Activity Comparison of Asparagine vs. Aspartic Acid Derivatives
Comparison with Other Trifluoroacetylated Compounds
Trifluoroacetylation is widely applied to amines and amides to enhance analytical or functional properties. Key comparisons include:
(a) Trifluoroacetylated Carbohydrates
Methyl 2,3,4-tri-O-benzyl-6-[(trifluoroacetyl)amino]-7,8-dideoxy-glycopyranosides (e.g., compounds 14a and 14b) demonstrate the versatility of trifluoroacetyl groups in carbohydrate chemistry. However, their synthesis yields (32–70%) and applications differ significantly from amino acid derivatives, reflecting distinct reactivity profiles .
(b) Trifluoroacetaldehyde N,O-Acetals
These derivatives, used in defluorinative alkylation reactions, highlight the electrophilic nature of trifluoroacetyl groups. Unlike N²-(Trifluoroacetyl)asparagine, these compounds undergo C–F bond cleavage, enabling multi-component reactions .
Functional Advantages in Derivatization
Trifluoroacetyl groups offer distinct advantages over other acylating agents:
- Enhanced GC-MS Detection : Trifluoroacetylation of amines (e.g., N-Benzylpiperazine) creates stable adducts with unique fragmentation patterns, critical for distinguishing structurally similar compounds .
- Metabolic Resistance : The strong electron-withdrawing effect of the trifluoromethyl group reduces enzymatic degradation compared to acetylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
